molecular formula C7H9BrN2 B1276794 5-Bromo-3,4-dimethylpyridin-2-amine CAS No. 374537-97-0

5-Bromo-3,4-dimethylpyridin-2-amine

Cat. No. B1276794
M. Wt: 201.06 g/mol
InChI Key: YAVKJNIMFGZBSY-UHFFFAOYSA-N
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Description

The compound 5-Bromo-3,4-dimethylpyridin-2-amine is a derivative of pyridine, a heterocyclic aromatic organic compound with the formula C5H5N. The presence of bromine and methyl groups on the pyridine ring can significantly alter its chemical reactivity and physical properties, making it a compound of interest in various chemical syntheses and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related brominated pyridine compounds has been explored in several studies. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine has been studied, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . Another approach reported the synthesis of 3-bromo-5,6-dihydropyridin-2-ones starting from β,γ-unsaturated α-bromoketenes and imines, indicating the versatility of bromine in facilitating nucleophilic substitution reactions . These studies provide insights into the synthetic routes that could potentially be adapted for the synthesis of 5-Bromo-3,4-dimethylpyridin-2-amine.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives has been characterized using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined to crystallize in the monoclinic crystal system . Such structural analyses are crucial for understanding the molecular geometry, electronic configuration, and potential interaction sites of 5-Bromo-3,4-dimethylpyridin-2-amine.

Chemical Reactions Analysis

Brominated pyridines are known to undergo various chemical reactions due to the presence of the reactive bromine atom. The bromine atom can participate in aziridination or displacement with an amine . Additionally, the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium leads to the formation of N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine, showcasing the reactivity of the bromine atom in nucleophilic substitution reactions . These reactions are indicative of the types of chemical transformations that 5-Bromo-3,4-dimethylpyridin-2-amine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines can be influenced by the substituents on the pyridine ring. The presence of bromine and methyl groups is likely to affect the boiling point, solubility, and stability of the compound. The crystalline structure of related compounds suggests that 5-Bromo-3,4-dimethylpyridin-2-amine may also form stable crystals with specific hydrogen bonding patterns . The electronic effects of the bromine and methyl groups could also impact the acidity and basicity of the pyridine nitrogen, which would be relevant in reactions where it acts as a nucleophile or base.

Scientific Research Applications

  • Summary of the Application : The compound 5-Bromo-3,4-dimethylpyridin-2-amine is used in the synthesis of novel pyridine derivatives via a Suzuki cross-coupling reaction . These derivatives have potential applications as chiral dopants for liquid crystals .
  • Methods of Application or Experimental Procedures : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives . Density functional theory (DFT) studies were carried out for the pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme .
  • Results or Outcomes : The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential and dipole measurements with the help of DFT methods, described the possible reaction pathways . The anti-thrombolytic, biofilm inhibition and haemolytic activities of pyridine derivatives were also investigated . In particular, the compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .

Safety And Hazards

“5-Bromo-3,4-dimethylpyridin-2-amine” is associated with several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

There are ongoing research and development activities involving “5-Bromo-3,4-dimethylpyridin-2-amine”. For instance, there are processes for preparing “5-Bromo-3,4-dimethylpyridin-2-amine” and “6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine” that have been disclosed .

properties

IUPAC Name

5-bromo-3,4-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-5(2)7(9)10-3-6(4)8/h3H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVKJNIMFGZBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426619
Record name 5-Bromo-3,4-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426619
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Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3,4-dimethylpyridin-2-amine

CAS RN

374537-97-0
Record name 5-Bromo-3,4-dimethyl-2-pyridinamine
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Record name 5-Bromo-3,4-dimethylpyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3,4-dimethylpyridin-2-amine
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